
Methanone, (4-ethoxyphenyl)(4-methylphenyl)-
Overview
Description
Methanone, (4-ethoxyphenyl)(4-methylphenyl)-, also known as 4-Ethoxy-4’-methylbenzophenone, is an organic compound with the molecular formula C16H16O2. It is a derivative of benzophenone, where the phenyl groups are substituted with ethoxy and methyl groups. This compound is used in various chemical applications due to its unique structural properties .
Mechanism of Action
Target of Action
Similar compounds such as 4-methoxyphenethylamine have been found to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .
Mode of Action
Based on the properties of similar compounds, it may interact with its targets by inhibiting certain enzymatic reactions, leading to changes in the biochemical pathways .
Biochemical Pathways
Compounds with similar structures have been found to affect the monoamine oxidase pathway .
Result of Action
Similar compounds have been found to inhibit certain enzymatic reactions, which could potentially lead to changes in cellular function .
Action Environment
Similar compounds have been found to react with hydroxyl radicals in the atmosphere .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-ethoxyphenyl)(4-methylphenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Starting Materials: 4-ethoxybenzoyl chloride and 4-methylbenzene.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Dichloromethane (CH2Cl2) or another non-polar solvent.
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours.
The product is then purified through recrystallization or column chromatography to obtain Methanone, (4-ethoxyphenyl)(4-methylphenyl)- in high purity .
Industrial Production Methods
On an industrial scale, the production of Methanone, (4-ethoxyphenyl)(4-methylphenyl)- follows similar synthetic routes but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-ethoxyphenyl)(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methanone, (4-ethoxyphenyl)(4-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Methanone, (4-methoxyphenyl)phenyl-: Similar structure but with a methoxy group instead of an ethoxy group.
Methanone, (4-methylphenyl)phenyl-: Lacks the ethoxy group, making it less polar.
Benzophenone: The parent compound without any substituents on the phenyl rings.
Uniqueness
Methanone, (4-ethoxyphenyl)(4-methylphenyl)- is unique due to the presence of both ethoxy and methyl groups, which influence its chemical reactivity and physical properties. The ethoxy group increases the compound’s polarity, enhancing its solubility in polar solvents, while the methyl group provides steric hindrance, affecting its reactivity in substitution reactions .
Biological Activity
Methanone, (4-ethoxyphenyl)(4-methylphenyl)-, also known by its chemical identifier 65629-84-7, is a compound that has garnered attention for its potential biological activities. This article delves into the various aspects of its biological activity, including its mechanism of action, research findings, and applications in medicine and industry.
Overview of Biological Activity
Research indicates that Methanone, (4-ethoxyphenyl)(4-methylphenyl)- exhibits a range of biological activities, primarily focusing on antimicrobial and anti-inflammatory properties. These effects are thought to arise from the compound's ability to interact with various biochemical pathways, particularly those involving enzyme inhibition.
Target and Mode of Action
Similar compounds have demonstrated the ability to inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the deamination of neurotransmitters such as tyramine and tryptamine. This inhibition can lead to significant changes in neurotransmitter levels and overall cellular function. The proposed mechanism for Methanone involves:
- Inhibition of Enzymatic Reactions: By targeting specific enzymes, Methanone may alter metabolic pathways that are crucial for cellular signaling and function.
- Interaction with Free Radicals: Like related compounds, it may also react with hydroxyl radicals, impacting oxidative stress levels within cells.
Antimicrobial Activity
Studies have indicated that Methanone derivatives possess notable antimicrobial properties. For instance, compounds structurally similar to Methanone have been evaluated for their effectiveness against various bacterial strains. The results suggest a potential for development into therapeutic agents aimed at combating infections.
Anti-inflammatory Properties
In addition to antimicrobial effects, Methanone has been explored for its anti-inflammatory capabilities. Research shows that certain derivatives exhibit significant inhibition of inflammatory markers in vitro, suggesting a pathway for treating inflammatory diseases.
Case Studies
Several studies have investigated the biological activities of Methanone and its derivatives:
- Study on Antimicrobial Activity: A recent investigation focused on a series of Methanone derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Anti-inflammatory Study: Another study evaluated the anti-inflammatory effects of a Methanone derivative in a murine model of inflammation. Results indicated a reduction in edema and inflammatory cytokines, supporting its potential use in treating inflammatory conditions.
Data Table: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Effective against various bacteria | |
Anti-inflammatory | Reduces inflammation markers | |
Enzyme Inhibition | Inhibits monoamine oxidase | |
Oxidative Stress | Reacts with hydroxyl radicals |
Applications in Medicine and Industry
Methanone, (4-ethoxyphenyl)(4-methylphenyl)- is not only significant in academic research but also holds promise for practical applications:
- Drug Development: Its structural features make it a candidate for developing new pharmaceuticals targeting microbial infections and inflammatory diseases.
- Industrial Use: The compound is utilized as a building block in organic synthesis for creating more complex molecules used in polymers and dyes.
Properties
IUPAC Name |
(4-ethoxyphenyl)-(4-methylphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-3-18-15-10-8-14(9-11-15)16(17)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URYAPIPAPKZONE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358287 | |
Record name | Methanone, (4-ethoxyphenyl)(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65629-84-7 | |
Record name | Methanone, (4-ethoxyphenyl)(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethoxy-4'-methylbenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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